molecular formula C5H3IN2O2 B1600184 2-Iodo-3-nitropyridine CAS No. 209286-96-4

2-Iodo-3-nitropyridine

Cat. No. B1600184
M. Wt: 249.99 g/mol
InChI Key: DGUAYSMTXILGJD-UHFFFAOYSA-N
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Description

2-Iodo-3-nitropyridine is a chemical compound with the empirical formula C5H3IN2O2 . It is an important intermediate in organic synthesis .


Synthesis Analysis

The synthesis of nitropyridine derivatives often starts with diethyl 3-oxopentanedioate, which is treated with triethylorthoformate and acetic anhydride. This is followed by treatment with a concentrated ammonia solution to yield 2,4-dihydroxy-5-carbethoxypyridine .


Molecular Structure Analysis

The molecular structure of 2-Iodo-3-nitropyridine has been studied extensively. In the molecule, all bond lengths are normal and in good agreement with those reported previously for similar compounds .


Chemical Reactions Analysis

The reaction of pyridine and substituted pyridines with N2O5 in an organic solvent gives the N-nitropyridinium ion. When this is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained .


Physical And Chemical Properties Analysis

2-Iodo-3-nitropyridine is a white to cream to brown or pale yellow to yellow crystalline powder . Its molecular weight is 249.99 .

Scientific Research Applications

In a study published in Acta Crystallographica, the crystal structure of 2-Iodo-3-nitro-pyridine was analyzed . Here are the details:

1. Specific Scientific Field The study falls under the field of Crystallography .

3. Methods of Application or Experimental Procedures The crystal data was collected using a Bruker SMART CCD area-detector diffractometer . The structure was solved using the SHELXS97 program and refined using the SHELXL97 program .

4. Results or Outcomes The study found that in the crystal structure of the compound, intermolecular C—H N hydrogen-bonding interactions link the molecules into one-dimensional chains along the b axis .

1. Organic Synthesis 2-Iodo-3-nitropyridine has been used in organic synthesis . Specific applications or reactions were not detailed in the source, but the compound is likely used as a building block or intermediate in the synthesis of more complex organic molecules .

2. Reaction with N2O5 A reaction of pyridine and substituted pyridines with N2O5 in an organic solvent gives the N-nitropyridinium ion . When this is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained (77% yield) . This reaction is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .

3. Synthesis of Imidazo[4,5-c]pyridines From 4-aminopyridine, imidazo[4,5-c]pyridines have been synthesized . These compounds have a wide range of applications in medicinal chemistry.

4. Synthesis of 2-Substituted-5-Nitropyridines From 3-nitropyridine, 5-nitropyridine-2-sulfonic acid is formed in a two-step reaction . From this, a series of 2-substituted-5-nitro-pyridines has been synthesized .

5. Substitution with Ammonia and Amines 3-Nitropyridine and 4-substituted-3-nitropyridines have been substituted with ammonia and amines by the vicarious substitution method and by the oxidative substitution method in the position para to the nitro group . High regioselectivities and yields have been obtained in both cases to afford a series of 4-substituted-2-alkylamino-5-nitropyridines .

1. Organic Synthesis 2-Iodo-3-nitropyridine has been used in organic synthesis . Specific applications or reactions were not detailed in the source, but the compound is likely used as a building block or intermediate in the synthesis of more complex organic molecules .

2. Reaction with N2O5 A reaction of pyridine and substituted pyridines with N2O5 in an organic solvent gives the N-nitropyridinium ion . When this is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained (77% yield) . This reaction is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .

3. Synthesis of Imidazo[4,5-c]pyridines From 4-aminopyridine, imidazo[4,5-c]pyridines have been synthesized . These compounds have a wide range of applications in medicinal chemistry.

4. Synthesis of 2-Substituted-5-Nitropyridines From 3-nitropyridine, 5-nitropyridine-2-sulfonic acid is formed in a two-step reaction . From this, a series of 2-substituted-5-nitro-pyridines has been synthesized .

5. Substitution with Ammonia and Amines 3-Nitropyridine and 4-substituted-3-nitropyridines have been substituted with ammonia and amines by the vicarious substitution method and by the oxidative substitution method in the position para to the nitro group . High regioselectivities and yields have been obtained in both cases to afford a series of 4-substituted-2-alkylamino-5-nitropyridines .

Future Directions

2-Iodo-3-nitropyridine is an important intermediate in organic synthesis and has been used in the synthesis of various compounds . Future research may focus on exploring new synthetic routes and applications for this compound.

properties

IUPAC Name

2-iodo-3-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3IN2O2/c6-5-4(8(9)10)2-1-3-7-5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGUAYSMTXILGJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)I)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3IN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20433154
Record name 2-IODO-3-NITROPYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20433154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Iodo-3-nitropyridine

CAS RN

209286-96-4
Record name 2-IODO-3-NITROPYRIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20433154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 2-amino-3-nitro-pyridine (8 g, 57.5 mmol) in 60 mL of 6 N HCl cooled to 0° C. is added dropwise a solution of sodium nitrite (6.35 g, 92 mmol) in 40 mL of water. The mixture is stirred at 0° C. for 1.5 hours. Then a solution of potassium iodide (22.9 g, 138 mmol) in 40 mL of water is added dropwise to the yellow solution. The resulting red mixture is stirred at 0° C. for 30 minutes and then heated at 60° C. for 45 minutes. After cooling, the mixture is made basic by the careful addition of 3 N NaOH. The aqueous layer is extracted with CH2Cl2 (4×) and the combined organic layers are washed with 1 N HCl, dilute Na2SO3 and water. The organic layer is dried over MgSO4, filtered and concentrated in vacuo. The crude product (2.72 g, 10.9 mmol) is used in the subsequent step without further purification.
Quantity
8 g
Type
reactant
Reaction Step One
Name
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
6.35 g
Type
reactant
Reaction Step Two
Name
Quantity
40 mL
Type
solvent
Reaction Step Two
Quantity
22.9 g
Type
reactant
Reaction Step Three
Name
Quantity
40 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
crude product
Quantity
2.72 g
Type
reactant
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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